molecular formula C21H23NO3 B2928756 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane CAS No. 2034382-88-0

1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane

Cat. No.: B2928756
CAS No.: 2034382-88-0
M. Wt: 337.419
InChI Key: UFMVISLXWQDVQW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane is a complex organic compound characterized by its unique structural components

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing. Without specific information, it’s difficult to predict the safety and hazards of this compound .

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxine Ring: This step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxine structure.

    Introduction of the Carbonyl Group: The benzodioxine ring is then functionalized with a carbonyl group using reagents such as acyl chlorides.

    Azepane Ring Formation: The final step involves the formation of the azepane ring through a series of nucleophilic substitution reactions, often using amines and appropriate catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve hydrogenation, resulting in the saturation of the benzodioxine ring.

    Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be functionalized with different substituents using reagents like alkyl halides.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and alkyl halides for substitution. Major products formed from these reactions vary depending on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane can be compared with other similar compounds, such as:

    1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylpiperidine: This compound features a piperidine ring instead of an azepane ring, leading to different chemical and biological properties.

    1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylmorpholine: The presence of a morpholine ring introduces additional functional groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-21(18-10-6-11-19-20(18)25-14-13-24-19)22-12-5-4-9-17(15-22)16-7-2-1-3-8-16/h1-3,6-8,10-11,17H,4-5,9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMVISLXWQDVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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